N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
CAS No.:
Cat. No.: VC15372658
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O4 |
|---|---|
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H20N2O4/c1-21-11-8-9-13(15(10-11)22-2)18-17(20)16-12-6-4-3-5-7-14(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20) |
| Standard InChI Key | KUVRDLQIFBERHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3)OC |
Introduction
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] oxazole-3-carboxamide is a complex organic compound that belongs to the oxazole family of heterocyclic compounds. This compound features a cycloheptane core fused with an oxazole ring and a carboxamide functional group. The presence of a dimethoxyphenyl group enhances its biological activity and solubility characteristics, making it a promising candidate for medicinal chemistry applications.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] oxazole-3-carboxamide can be achieved through various organic reactions. Starting materials such as 2,4-dimethoxyphenol and cycloheptanone derivatives are typically used. The synthesis involves multi-step reactions, including condensation and cyclization steps, which require careful control of conditions like temperature and solvent choice to ensure high yields and purity of the product.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| 1. Starting Materials | 2,4-dimethoxyphenol and cycloheptanone derivatives |
| 2. Reaction Conditions | Careful control of temperature and solvent choice |
| 3. Analytical Techniques | TLC, NMR, MS for structure confirmation |
Potential Applications
N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] oxazole-3-carboxamide has potential applications in medicinal chemistry, particularly in drug discovery and development. Its unique structure and functional groups contribute to its biological activity, making it a candidate for further research into its therapeutic effects.
Table 3: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Drug discovery and development |
| Biological Activity | Enhanced by dimethoxyphenyl group |
| Therapeutic Effects | Potential for various biological targets |
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